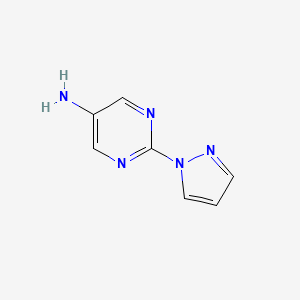

2-(1H-pyrazol-1-yl)pyrimidin-5-amine

描述

属性

CAS 编号 |

1211587-33-5 |

|---|---|

分子式 |

C7H7N5 |

分子量 |

161.16 g/mol |

IUPAC 名称 |

2-pyrazol-1-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H7N5/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H,8H2 |

InChI 键 |

WSBRRUMBUYFLCL-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)N |

规范 SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)N |

产品来源 |

United States |

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. For instance, a derivative exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating significant antiproliferative effects against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in ovarian cancer cells, indicating their potential as anticancer agents.

2. Inhibition of Phosphoinositide 3-Kinase (PI3K)

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their ability to inhibit PI3K, a key player in cellular growth and proliferation pathways. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance selectivity and potency against PI3Kδ, making these compounds promising candidates for treating various cancers and inflammatory diseases .

3. Antimicrobial Properties

The structural features of this compound derivatives have also been linked to antimicrobial activity. Some derivatives demonstrate significant antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .

Material Science Applications

1. Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional photophysical properties, making it suitable for applications in material science. These compounds can act as fluorophores and are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Supramolecular Chemistry

The ability of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational characteristics opens avenues for their application in supramolecular chemistry. This can lead to the development of materials with unique properties based on their supramolecular arrangements .

Case Studies

相似化合物的比较

Table 1: Key Molecular Properties of 2-(1H-Pyrazol-1-yl)pyrimidin-5-amine and Analogs

*Estimated based on closest analogs.

Structure-Activity Relationships (SAR)

- Pyrimidine Substitution : The presence of electron-withdrawing groups (e.g., CF₃ in ) increases metabolic stability but may reduce solubility .

- Heterocycle Fusion : Triazolo[1,5-c]pyrimidine derivatives () exhibit enhanced receptor binding due to planar fused-ring systems .

- Amino Group Positioning: The amino group at position 5 in pyrimidines is critical for hydrogen bonding in kinase active sites, as seen in TRK inhibitors .

准备方法

General Synthetic Approaches

The synthesis of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine typically involves:

- Construction of the pyrazole ring or pyrazolyl substituent.

- Formation of the pyrimidine ring or functionalization of a pyrimidine precursor.

- Introduction of the amino group at the 5-position of the pyrimidine ring.

Two broad strategies are commonly employed:

- Condensation reactions between pyrazole derivatives and pyrimidine precursors.

- Cross-coupling reactions such as Suzuki or Buchwald–Hartwig aminations for C–N or C–C bond formation.

Preparation via Condensation of β-Ketoesters and Hydrazine

A well-documented route involves the initial synthesis of aminopyrazoles by reaction of β-ketonitriles or β-ketoesters with hydrazine, followed by condensation with appropriate electrophilic pyrimidine intermediates.

- Stepwise synthesis (from):

- β-Ketonitriles are prepared by nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids.

- Treatment of β-ketonitriles with hydrazine yields aminopyrazoles.

- Aminopyrazoles are then condensed with ethyl (E)-ethoxy-2-methylacrylate or related electrophiles under basic conditions to form pyrazolopyrimidones.

- Deprotection and chlorination (using phosphorus oxychloride or triflic anhydride) afford chlorinated pyrazolopyrimidines, which are key intermediates.

- Finally, nucleophilic aromatic substitution or amidation reactions introduce the amino group or other substituents at the 5-position.

This method provides good yields (e.g., 84% triflation yield in one step) and allows for structural diversification by varying the amino acid or hydrazine derivatives used.

Cross-Coupling Strategies for Amino Substitution

Suzuki–Miyaura Cross-Coupling : Used to attach pyrazolyl groups to pyrimidine cores or to introduce substituents at the 5-position of the pyrimidine ring ().

Buchwald–Hartwig Amination : Employed for the introduction of amino groups at the 5-position by coupling 5-chloropyrazolo[1,5-a]pyrimidines with aminopyrazoles ().

These palladium-catalyzed reactions enable regioselective functionalization and are compatible with various substituents, providing versatility in preparing this compound derivatives.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Boc-protected amino acid esterification | Boc-protected amino acids → methyl esters | Methyl esters of amino acids | Starting materials for β-ketonitriles |

| 2 | Nucleophilic addition | Acetonitrile anion + methyl esters | β-Ketonitriles | Precursor for aminopyrazoles |

| 3 | Hydrazine treatment | β-Ketonitriles + hydrazine | Aminopyrazoles | Key pyrazole intermediate |

| 4 | Condensation | Aminopyrazoles + ethyl (E)-ethoxy-2-methylacrylate + sodium ethoxide | Pyrazolopyrimidones | Core heterocyclic structure |

| 5 | Deprotection and chlorination | Boc deprotection + POCl3 or triflic anhydride | Chloropyrazolopyrimidines | Reactive intermediates for substitution |

| 6 | Nucleophilic aromatic substitution | Chloropyrazolopyrimidines + amines or amide coupling | This compound derivatives | Final target compounds |

| 7 | Cross-coupling (optional) | Suzuki or Buchwald–Hartwig with boronic acids or aminopyrazoles | Diversified pyrazolylpyrimidine derivatives | Enables structural variation |

Detailed Research Findings

Yields and Purity : Typical yields for key steps such as triflation or cross-coupling range from 59% to 89%, with purification by silica gel chromatography or recrystallization yielding high-purity compounds ().

Spectroscopic Characterization : Compounds are characterized by 1H-NMR, MS (ESI/APCI), and sometimes elemental analysis. For example, a triflated intermediate showed 1H-NMR signals at δ 1.45 (9H, s), 7.96 (1H, s), and MS m/z 293 [M + H]+ ().

Reaction Conditions : Many reactions require inert atmosphere or controlled temperatures (e.g., triflation at 0°C, condensation at 130°C under oxygen atmosphere) to optimize yields and selectivity ().

Versatility : The synthetic routes allow for the introduction of various substituents on both the pyrazole and pyrimidine rings, enabling fine-tuning of biological activity ().

常见问题

Q. What are the recommended synthetic methodologies for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine and its derivatives?

The compound and related derivatives are typically synthesized via condensation reactions. For example, a one-pot method under solvent-free conditions combines barbituric acids, pyrazol-5-amines, and aldehydes to yield pyrazolo-pyrimidine-dione derivatives . Another approach involves reacting pyrazole precursors with trifluoromethylpyrimidine intermediates under acidic conditions (e.g., glacial acetic acid and NHOAc at 108°C) . Optimization of reaction parameters (catalyst, temperature, solvent) is critical for reproducibility and yield.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely adopted for structural elucidation . For instance, derivatives like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine have been resolved using this method, with data collection at low temperatures (100 K) to minimize thermal motion artifacts . Crystallographic data should be cross-validated with spectroscopic techniques (NMR, FT-IR) to confirm purity and stereochemistry.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Kinase inhibition studies : Jak2 inhibition assays using TEL-Jak2 cell lines to measure proliferation and signaling pathways .

- Anticancer activity : Apoptosis induction in non-small lung cancer A549 cells via flow cytometry and caspase-3/7 activation assays .

- Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC values for Jak2 vs. Trk kinase inhibition) may arise from differences in assay conditions (cell line specificity, ATP concentrations) or compound purity. Recommendations include:

- Comparative validation : Replicate assays under standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase studies) .

- Orthogonal techniques : Use surface plasmon resonance (SPR) to confirm binding kinetics or RNA-seq to identify off-target effects .

Q. What strategies optimize synthetic routes for higher yields and scalability?

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(PPh) for coupling reactions) and solvents (DMF vs. DME/HO) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .

- Purification techniques : Use preparative HPLC or column chromatography with gradient elution to isolate isomers (e.g., 3- vs. 5-substituted pyrazoles) .

Q. How are structure-activity relationship (SAR) studies conducted for pyrazole-pyrimidine hybrids?

- Systematic substitution : Introduce electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at the pyrimidine 4-position to modulate potency .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes in Jak2 or Trk kinase active sites .

- Pharmacophore analysis : Identify critical hydrogen-bonding interactions (e.g., pyrimidine N1 with kinase hinge residues) .

Q. What analytical methods ensure compound stability and purity during long-term storage?

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC-UV .

- Impurity profiling : LC-MS to detect oxidation byproducts (e.g., pyrazole oxides) .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture sensitivity .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。